![molecular formula C18H11N3O3S2 B2776577 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 477485-31-7](/img/structure/B2776577.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
“N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, noble ligands of (E)-N ′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are influenced by the nature of the substituents on the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
- Researchers have explored the anticancer potential of this compound. A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were designed based on literature reports of indole activity against cancer cell lines. These compounds were synthesized and evaluated for their anticancer effects against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, compounds like 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated promising IC50 values against CCRF-CEM and MIA PaCa-2 cells .
- Novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, which include our compound of interest, were synthesized and evaluated for antitumor activity against HeLa, A549, and MCF-7 cell lines. Some of these compounds exhibited potent growth inhibition properties with IC50 values generally below 5 μM .
- The compound’s structure has been explored for its potential as a quorum sensing inhibitor. A library of benzo[d]thiazole/quinoline-2-thiol derivatives, including our compound, was designed, synthesized, and evaluated. Quorum sensing inhibition without antibiotic properties is an emerging field, and these compounds contribute to this research area .
- Benzo[d][1,3]dioxole compounds find applications in pharmaceuticals. They have been studied for their antitumor, antimicrobial, COX-2 inhibitory, and anti-JH (anti-juvenile hormone) effects. For instance, a bioactive compound called LASSBio-294 , belonging to this class, has shown inotropic and vasodilatory effects .
- Further research has focused on understanding the mechanisms underlying the compound’s effects. For example, studies have revealed that compound 20 induces cell cycle arrest at the S phase and apoptosis in CCRF-CEM cancer cells .
Anticancer Activity
Antitumor Properties
Quorum Sensing Inhibition
Pharmaceutical Applications
Mechanistic Studies
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Thiazoles, a class of compounds to which this molecule belongs, have been found to exhibit diverse biological activities . .
Mode of Action
Thiazoles are known to interact with various biological targets and can cause changes in cellular processes . .
Pharmacokinetics
1,3-Benzodioxole, a structural fragment of this compound, is known to regulate cytochrome P 450-dependent drug oxidation, which is important in the process of eliminating drugs from the body . .
Result of Action
Thiazoles have been found to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . .
Future Directions
The future directions for research on “N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . This could include the design and structure–activity relationship of bioactive molecules .
properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3S2/c22-16(17-19-11-3-1-2-4-15(11)26-17)21-18-20-12(8-25-18)10-5-6-13-14(7-10)24-9-23-13/h1-8H,9H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGBAERHJKEHLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide |
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